molecular formula C10H8ClF3N2 B13054985 (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13054985
M. Wt: 248.63 g/mol
InChI Key: SDARPCQBQJCNGB-SECBINFHSA-N
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Description

(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile is a chiral compound with significant interest in various fields of scientific research This compound features a trifluoromethyl group, which is known for its influence on the biological activity and stability of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic asymmetric synthesis of quaternary trifluoromethyl α-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement . This method utilizes iridium catalysts to achieve high yields and excellent enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a valuable tool in the study of enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino and nitrile groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Efavirenz: An anti-HIV agent with a trifluoromethyl group.

    Mefloquine: An antimalarial drug with a trifluoromethyl group.

    Celecoxib: A painkiller with a trifluoromethyl group.

    Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.

Uniqueness

What sets (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile apart from these compounds is its unique combination of functional groups and chiral center, which confer distinct reactivity and biological activity. The presence of the chloro group and the nitrile group, in particular, provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C10H8ClF3N2

Molecular Weight

248.63 g/mol

IUPAC Name

(3R)-3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF3N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1

InChI Key

SDARPCQBQJCNGB-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@@H](CC#N)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)Cl

Origin of Product

United States

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